molecular formula C9H9FO2 B2771622 2-Ethoxy-6-fluorobenzaldehyde CAS No. 82129-45-1

2-Ethoxy-6-fluorobenzaldehyde

Cat. No. B2771622
CAS RN: 82129-45-1
M. Wt: 168.167
InChI Key: VHZCPJWEAMDEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-fluorobenzaldehyde is a chemical compound with the CAS Number: 82129-45-1 . It has a molecular weight of 168.17 . The IUPAC name for this compound is 2-ethoxy-6-fluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-6-fluorobenzaldehyde is 1S/C9H9FO2/c1-2-12-9-5-3-4-8 (10)7 (9)6-11/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Ethoxy-6-fluorobenzaldehyde is a solid at room temperature . The melting point of similar compounds, such as 2-Fluorobenzaldehyde, is -44.5°C .

Scientific Research Applications

Radiosynthesis and Biodistribution Studies

Fluorinated benzaldehydes, such as those studied by Glaser et al. (2008), are crucial for developing PET imaging agents. These compounds, when conjugated with peptides, can significantly influence the biodistribution and tumor uptake in vivo, offering insights into the design of novel diagnostic tools in oncology and other medical fields (Glaser et al., 2008).

Chemical Synthesis and Material Science

Catalysis and Organic Reactions

The encapsulation of molybdenum(VI) complexes, as described by Ghorbanloo and Alamooti (2017), demonstrates the role of similar compounds in catalysis. Such research indicates the potential of 2-ethoxy-6-fluorobenzaldehyde in facilitating organic reactions, highlighting its utility in developing efficient and reusable catalysts for various chemical transformations (Ghorbanloo & Alamooti, 2017).

Environmental Applications

Research on treating wastewater containing halogenated benzaldehydes, similar to 2-ethoxy-6-fluorobenzaldehyde, showcases the environmental significance of these compounds. Xiaohong and Hangzhou (2009) discuss using macroporous resin for removing aromatic fluoride compounds from wastewater, indicating the environmental management potential of fluorobenzaldehydes (L. Xiaohong & Ltd Hangzhou, 2009).

Fluorescence and Monitoring Chemical Reactions

The development of fluorogenic aldehydes for monitoring aldol reactions, as investigated by Guo and Tanaka (2009), suggests applications for 2-ethoxy-6-fluorobenzaldehyde in analytical chemistry. Such compounds can serve as novel tools for real-time monitoring of chemical reactions, enhancing the understanding and optimization of these processes (Guo & Tanaka, 2009).

properties

IUPAC Name

2-ethoxy-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZCPJWEAMDEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-fluorobenzaldehyde

CAS RN

82129-45-1
Record name 2-ethoxy-6-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.6M Butyl lithium in hexane (24 ml, 38.4 mmol) was added slowly (0.5 h) to a solution of 1-ethoxy-3-fluorobenzene (5.0 g, 35.7 mmol) in 100 ml of dry THF at -65° C. under nitrogen. The solution was stirred at -65° C. for 25 min. DMF (5.22 g, 71.4 mmol) was added dropwise to the solution. The mixture was allowed to warm to room temperature. 300 ml of ice was poured to this mixture and it was extracted with diethyl ether. Diethyl ether was washed with brine, dried over Na2SO4 and evaporated. The product was purified by silica gel column chromatography (EtOAc/petroleum ether 10:100) to give 2-ethoxy-6-fluorobenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of commercially available 2-fluoro-6-hydroxybenzaldehyde (2.500 g; 17.80 mmol), iodoethane (5.566 g; 35.70 mmol), and K2CO3 (2.959 g; 21.40 mmol) in anh. DMF (50 ml) was heated to 80° C., under nitrogen, for 2 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 2-ethoxy-6-fluorobenzaldehyde as a yellow solid. LC-MS (conditions A): tR=0.66 min.; [M+H]+: 169.14 g/mol.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.566 g
Type
reactant
Reaction Step One
Name
Quantity
2.959 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.